XLogP3 Lipophilicity: Intermediate Value Between C₃F₇ and C₆F₁₃ Analogs
The target compound's computed XLogP3 of 7.6 positions it precisely between the shorter‑chain analog 1‑benzoyl‑3,5‑bis(heptafluoropropyl)pyrazole (XLogP3 = 6.3) and the longer‑chain analog 1‑benzoyl‑3,5‑bis(perfluorohexyl)pyrazole (XLogP3 = 10.3). It is 4.0 log units more lipophilic than the trifluoromethyl analog (XLogP3 = 3.6) [1]. This intermediate lipophilicity may offer a practical balance between membrane permeability and aqueous solubility in biological assay contexts.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 7.6 |
| Comparator Or Baseline | 1‑Benzoyl‑3,5‑bis(trifluoromethyl)pyrazole: 3.6; 1‑Benzoyl‑3,5‑bis(heptafluoropropyl)pyrazole: 6.3; 1‑Benzoyl‑3,5‑bis(perfluorohexyl)pyrazole: 10.3 |
| Quantified Difference | ΔXLogP3 = +4.0 (vs. CF₃); +1.3 (vs. C₃F₇); −2.7 (vs. C₆F₁₃) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly influences compound partitioning in biphasic reactions, biological membrane permeability, and chromatographic retention; the C₄F₉ compound occupies a distinct window that cannot be replicated by the CF₃, C₃F₇, or C₆F₁₃ members without altering experimental outcomes.
- [1] PubChem CID 2735978 (target), CID 2735980 (CF₃ analog), CID 2735976 (C₃F₇ analog), CID 2735979 (C₆F₁₃ analog). XLogP3‑AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑26). View Source
